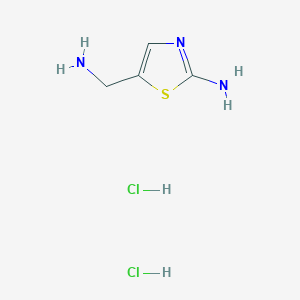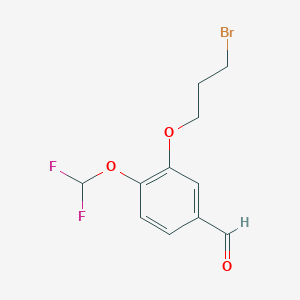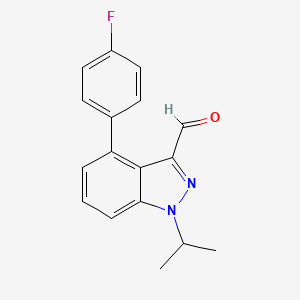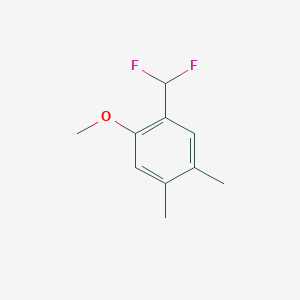
2-Difluoromethyl-4,5-dimethylanisole
Overview
Description
2-Difluoromethyl-4,5-dimethylanisole is an organic compound with the molecular formula C10H12F2O. It is characterized by the presence of a difluoromethyl group attached to a dimethylanisole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents under mild and environmentally benign conditions .
Industrial Production Methods: Industrial production of 2-Difluoromethyl-4,5-dimethylanisole may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 2-Difluoromethyl-4,5-dimethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Difluoromethylated phenols or quinones.
Reduction: Methylated anisole derivatives.
Substitution: Functionalized aromatic compounds with diverse substituents.
Scientific Research Applications
2-Difluoromethyl-4,5-dimethylanisole finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Difluoromethyl-4,5-dimethylanisole involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Trifluoromethyl-4,5-dimethylanisole
- 2-Chloromethyl-4,5-dimethylanisole
- 2-Bromomethyl-4,5-dimethylanisole
Comparison: 2-Difluoromethyl-4,5-dimethylanisole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bonding ability, making it a valuable moiety in medicinal chemistry .
Properties
IUPAC Name |
1-(difluoromethyl)-2-methoxy-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJKPMPTQSGIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


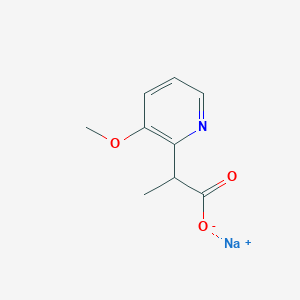
![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)

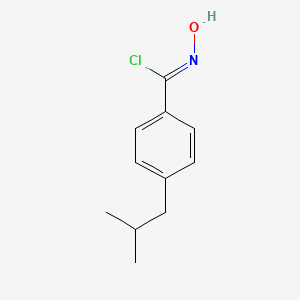
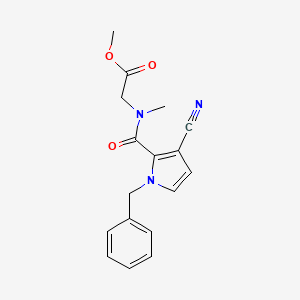

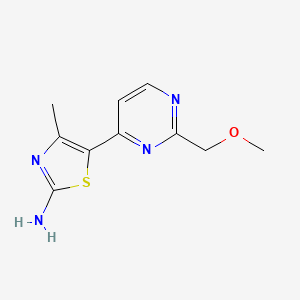
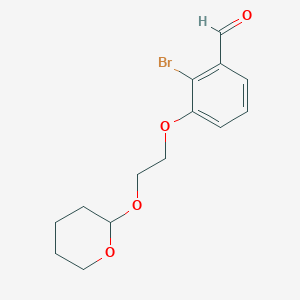
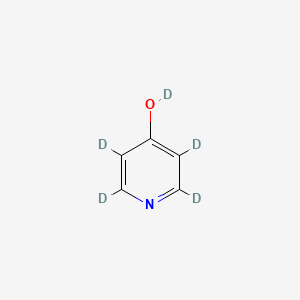
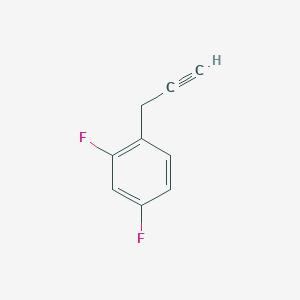
![(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine](/img/structure/B1411359.png)
